![molecular formula C21H39N7O12 B1234368 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
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Overview
Description
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis of Polyketide Spiroketals : The compound has been utilized in the asymmetric synthesis of polyketide spiroketals, which are significant in the development of cytotoxic agents against various cancer cell lines. This involves the conversion of methylenebis[furan] to spiroketals with high stereo- and enantioselectivity, highlighting the compound's utility in creating complex molecular architectures with potential pharmaceutical applications (Meilert, Pettit, & Vogel, 2004).
Synthesis of Novel Carbocyclic Nucleosides : Research demonstrates the application of the compound in synthesizing novel carbocyclic nucleosides. These nucleosides have potential therapeutic uses, especially in antiviral and anticancer treatments, given their structural similarity to natural nucleosides (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Biological Applications and Potential
Inhibitory Effects on Glycoside Hydrolases : Studies have shown that analogues of the compound exhibit varying inhibitory effects on glycoside hydrolases. These enzymes play a crucial role in carbohydrate metabolism, indicating potential applications in addressing metabolic disorders and diseases related to carbohydrate processing (Lehmann, Rob, & Wagenknecht, 1995).
Synthesis of C-alpha-Galactosides : The compound has been used in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, an important step in the development of novel carbohydrate-based molecules. These molecules have potential uses in various biochemical and pharmaceutical applications (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Solubility Studies in Ethanol-Water Solutions : Research into the solubility of various saccharides, including derivatives of the compound, has provided essential insights into their physical and chemical behavior in different solvent systems. This knowledge is vital for their application in pharmaceutical formulations (Gong, Wang, Zhang, & Qu, 2012).
Structural and Physical Analysis
Crystal Structure Investigations : Studies have focused on determining the crystal structures of various derivatives of the compound. These insights are crucial for understanding the molecular conformation and potential reactivity of these substances, which is beneficial in designing more effective pharmaceutical compounds (Bolte & Strahringer, 1999).
Synthesis and Biological Evaluation of Nucleosides : The compound's derivatives have been synthesized and evaluated for their biological activity, particularly against tumor cell lines and viruses like HIV-1 and HBV. This signifies its importance in the development of new antiviral and anticancer agents (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).
properties
Molecular Formula |
C21H39N7O12 |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16?,17-,18-,21+/m0/s1 |
InChI Key |
UCSJYZPVAKXKNQ-HUOHZKRVSA-N |
Isomeric SMILES |
C[C@H]1[C@@](C([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
synonyms |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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